molecular formula C12H11BrN2O2 B3287954 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- CAS No. 849200-64-2

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-

Cat. No.: B3287954
CAS No.: 849200-64-2
M. Wt: 295.13 g/mol
InChI Key: MYZKEGMWUIQMIQ-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that features a pyrazinone core with a bromine atom at the 5-position and a 4-methoxyphenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazinone precursor with a 4-methoxybenzyl halide in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinone derivatives .

Scientific Research Applications

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrazinone, 5-chloro-1-[(4-methoxyphenyl)methyl]-: Similar structure but with a chlorine atom instead of bromine.

    2(1H)-Pyrazinone, 5-fluoro-1-[(4-methoxyphenyl)methyl]-: Similar structure but with a fluorine atom instead of bromine.

    2(1H)-Pyrazinone, 5-iodo-1-[(4-methoxyphenyl)methyl]-: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions, such as cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-11(13)14-6-12(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZKEGMWUIQMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70833928
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70833928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849200-64-2
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70833928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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